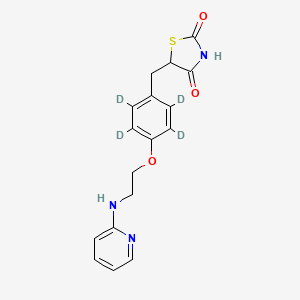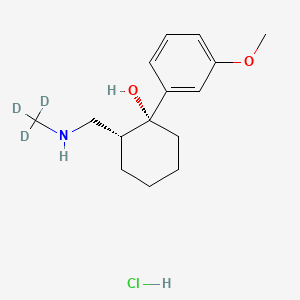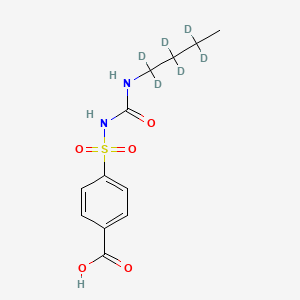
Dihydrocitflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dihydrocitflavanone” is a type of flavonoid . Flavonoids are polyphenolic phytochemicals produced in fruits, nuts, and vegetables, and dietary consumption of these structurally diverse compounds is associated with multiple health benefits .
Synthesis Analysis
A series of 5,7-dihydroxyflavanone derivatives were efficiently synthesized . Their antimicrobial efficacy on Gram-negative, Gram-positive bacteria, and yeast were evaluated . Among these compounds, most of the halogenated derivatives exhibited the best antimicrobial activity .
Molecular Structure Analysis
Flavonoids contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure . Further modifications at C4 (a ketone group), C2–C3 (saturated or olefinic) plus hydroxy or methoxy substituents on the phenylchromen-4-one and phenyl rings results in formation of flavanones, flavanols, flavonols, flavones, anthocyanidins, and isoflavones .
Chemical Reactions Analysis
Qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants . In this lab, there were four objectives with the precipitates. First, performing “spot tests” for precipitation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a material can be analyzed using various techniques . These techniques can be used to screen these material properties in high throughput .
Applications De Recherche Scientifique
Agents anti-inflammatoires
“Dihydrocitflavanone” derivatives have been synthesized and investigated for their anti-inflammatory activities {svg_1}. The most active compounds were found to have a higher Nitric Oxide (NO) inhibition capacity compared to pinocembrin, demonstrating the importance of pharmacomodulation to improve the biological potential of natural molecules {svg_2}.
Propriétés antioxydantes
Flavonoids, including “this compound”, are known to have antioxidant properties {svg_3}. They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body {svg_4}.
Effets antiviraux
Flavonoids have been studied for their antiviral effects {svg_5}. While specific research on “this compound” in this context is limited, it’s possible that it shares this property with other flavonoids {svg_6}.
Activité antimicrobienne
Flavonoids, including “this compound”, may have antimicrobial activity {svg_7}. They can inhibit the growth of bacteria, fungi, and other microorganisms {svg_8}.
Propriétés anticancéreuses
Flavonoids are being investigated for their potential anticancer properties {svg_9}. They may inhibit the growth of cancer cells and induce apoptosis (programmed cell death) {svg_10}.
Effets cardioprotecteurs
Flavonoids are known for their cardioprotective effects {svg_11}. They can help protect the heart and blood vessels from damage {svg_12}.
Mécanisme D'action
Target of Action
Dihydrocitflavanone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a natural flavonoid . The primary target of this compound is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is crucial for neuronal survival and plasticity .
Mode of Action
7,8-DHF acts as a potent and selective small-molecule agonist of TrkB . It mimics the function of the brain-derived neurotrophic factor (BDNF), a peptide produced in the human body that acts on this receptor . Therefore, 7,8-DHF, which can cross the blood-brain barrier, is used instead .
Biochemical Pathways
Upon activation of the TrkB receptor, neurons tend to experience growth and protective effects . The growth primarily affects the dendrites of the neuron, which reach out into the synapse to communicate with subsequent neurons . 7,8-DHF has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .
Pharmacokinetics
7,8-DHF is stable in liver microsomal assay but labile in hepatocytes, indicating that 7,8-DHF might be readily subjected to glucuronidation, sulfation, and other metabolic processes . This property impacts the compound’s bioavailability and its ability to cross the blood-brain barrier .
Result of Action
The activation of TrkB by 7,8-DHF leads to various neuropharmacological effects, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It has demonstrated a range of effects in preclinical studies, such as antioxidant, anti-inflammation, and cardiovascular regulation .
Action Environment
The action of 7,8-DHF can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the diet of the organism. In a study, it was found that 7,8-DHF could alleviate obesity induced by a high-fat diet in female mice . Moreover, the compound’s action and stability could also be influenced by factors like pH, temperature, and the presence of other compounds in the environment.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dihydrocitflavanone interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The nature of these interactions is complex and multifaceted, involving a range of molecular mechanisms .
Cellular Effects
This compound has been found to have profound effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is a key aspect of its activity and function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-6,10,16,21,23H,7-9H2,1-2H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRULANAUYZIL-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)




